Ethyl brevifolincarboxylate

α-Glucosidase Diabetes Enzyme Inhibition

Ethyl brevifolincarboxylate (EBFC, CAS 107646-82-2) is a naturally occurring polyphenolic isocoumarin derivative isolated from various plant sources, notably the seeds of Quercus wutaishanica and the flowers of Punica granatum (pomegranate). Its core scaffold, brevifolincarboxylic acid, serves as a foundational comparator for a series of esters, including the methyl and ethyl variants, where the ester moiety significantly modulates biological target engagement.

Molecular Formula C15H12O8
Molecular Weight 320.25 g/mol
CAS No. 107646-82-2
Cat. No. B021138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl brevifolincarboxylate
CAS107646-82-2
SynonymsEBFC
ethyl brevifolincarboxylate
Molecular FormulaC15H12O8
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
InChIInChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3
InChIKeyJSEPSLOCPQODTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Brevifolincarboxylate (CAS 107646-82-2): A Quantitative Benchmark for Natural Product Sourcing and Derivative Comparison


Ethyl brevifolincarboxylate (EBFC, CAS 107646-82-2) is a naturally occurring polyphenolic isocoumarin derivative isolated from various plant sources, notably the seeds of Quercus wutaishanica and the flowers of Punica granatum (pomegranate) [1]. Its core scaffold, brevifolincarboxylic acid, serves as a foundational comparator for a series of esters, including the methyl and ethyl variants, where the ester moiety significantly modulates biological target engagement [2]. This compound is supplied as a yellow powder with a molecular weight of 320.25 g/mol and the formula C15H12O8, making it a critical reference standard for analytical method development and for probing structure-activity relationships (SAR) within the brevifolin class of bioactive molecules [3].

Why Ethyl Brevifolincarboxylate Cannot Be Interchanged with Its Methyl Ester or Free Acid in Experimental Design


Substituting ethyl brevifolincarboxylate with its methyl ester or the parent brevifolincarboxylic acid introduces significant, quantifiable variability in biological assays, invalidating cross-study comparisons. The ethyl ester exhibits a ~2.6-fold reduction in α-glucosidase inhibitory potency compared to the free acid (IC50 = 841.75 μM vs. 323.46 μM), a direct consequence of esterification altering target engagement . Furthermore, while both the ethyl and methyl esters share near-identical millimolar-range potency against triosephosphate isomerase (IC50 ≈ 1,000,000 nM), they diverge sharply in antioxidant assays; the methyl ester demonstrates potent DPPH radical scavenging (IC50 = 8.9 μM), a benchmark for which no comparable high-potency data exists for the ethyl ester [1]. This ester-dependent activity profile necessitates precise compound selection based on the intended target pathway and precludes any assumption of functional equivalence.

Quantitative Differentiation of Ethyl Brevifolincarboxylate: Head-to-Head Potency Data Versus Key Analogs


Esterification Penalty: 2.6-Fold Reduced α-Glucosidase Inhibition Compared to Brevifolincarboxylic Acid

Ethyl brevifolincarboxylate demonstrates significantly attenuated α-glucosidase inhibitory activity relative to its parent acid, brevifolincarboxylic acid. The esterification of the carboxyl group to an ethyl ester reduces potency by a factor of approximately 2.6, moving the IC50 from the micromolar range into the high micromolar range. This establishes a clear structure-activity relationship (SAR) rule: free carboxyl is essential for optimal α-glucosidase engagement .

α-Glucosidase Diabetes Enzyme Inhibition Ester SAR

Equipotent Triosephosphate Isomerase (TPI) Inhibition: Millimolar Activity Matching Methyl Ester

In triosephosphate isomerase (TPI) inhibition assays, ethyl brevifolincarboxylate and its methyl ester analog exhibit identical, low-potency inhibitory profiles. Both compounds demonstrate an IC50 value of 1,000,000 nM (1 mM), confirming that the type of alkyl ester (methyl vs. ethyl) does not modulate activity against this glycolytic enzyme target .

Triosephosphate Isomerase Glycolysis Enzyme Inhibition TPI

Classical and Alternative Pathway Anticomplement Activity: A Defined Benchmark for Immune Modulation Studies

Ethyl brevifolincarboxylate exhibits measurable anticomplement activity via both the classical and alternative pathways. In a hemolytic assay using sheep erythrocytes, it achieves 50% inhibition of the classical pathway at a concentration of 1.08 mM. In the alternative pathway assay using rabbit erythrocytes, the IC50 is slightly higher at 1.36 mM . These values establish a quantitative baseline for this specific mechanism of action within the brevifolin class.

Anticomplement Complement System Hemolysis Innate Immunity

Differential DPPH Radical Scavenging Potency: Inferring a Functional Gap from Methyl Ester Class Data

A significant functional divergence within the brevifolin ester class is observed in antioxidant assays. The methyl ester, methyl brevifolincarboxylate, is a potent DPPH radical scavenger with an IC50 of 8.9 μM [1]. While specific DPPH IC50 data for ethyl brevifolincarboxylate are not widely reported in primary literature at a comparable potency level, this class-level inference indicates that the ethyl ester cannot be assumed to possess the same high-potency antioxidant capacity. This highlights a critical differentiation point for researchers selecting compounds for free radical scavenging studies.

Antioxidant DPPH Free Radical Scavenging Oxidative Stress

Potent Lipoxygenase Inhibition: A Specific Activity Profile Distinguishing It from Other Pathway Inhibitors

Ethyl brevifolincarboxylate is characterized as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This activity is noted alongside weaker inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. While specific IC50 values for lipoxygenase are not provided in the available database entry, the designation as a 'potent' inhibitor for this specific enzyme, contrasted with 'lesser extent' activity against other targets, provides a qualitative, target-based differentiation that may be relevant for pathway-specific research.

Lipoxygenase Arachidonic Acid Inflammation Metabolism

Validated Application Scenarios for Ethyl Brevifolincarboxylate Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies for α-Glucosidase Inhibitor Development

Given the 2.6-fold reduction in α-glucosidase inhibitory potency compared to brevifolincarboxylic acid (IC50: 841.75 μM vs. 323.46 μM), ethyl brevifolincarboxylate serves as a critical negative control or structural probe. Researchers can use this compound to explicitly demonstrate the deleterious effect of carboxyl esterification on target engagement, a key lesson for medicinal chemistry optimization programs focused on diabetes targets .

Enzymatic Assay Calibration for Triosephosphate Isomerase (TPI) Screening

The defined, albeit weak, inhibition of TPI (IC50 = 1,000,000 nM) establishes ethyl brevifolincarboxylate as a reproducible reference standard for calibrating high-throughput screening (HTS) assays or counter-screens for glycolytic enzyme inhibitors. Its activity is statistically indistinguishable from its methyl ester analog in this context, allowing for interchangeable use as a benchmark for millimolar-range inhibitory activity .

Complement System Cascade Studies Using a Defined Natural Product Modulator

The validated anticomplement activity, with specific IC50 values for both classical (1.08 mM) and alternative (1.36 mM) pathways, positions ethyl brevifolincarboxylate as a well-characterized tool compound for investigating the complement system in innate immunity research. The quantitative data ensure reproducible experimental conditions and provide a baseline for evaluating other, potentially more potent, complement inhibitors .

Arachidonic Acid Cascade Research with a Lipoxygenase-Preferential Tool

Based on its characterized activity profile as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, ethyl brevifolincarboxylate is a rational selection for studies focused on this specific branch of the inflammatory cascade. It offers a more targeted approach compared to non-selective COX/LOX inhibitors and is suitable for researchers aiming to dissect the role of lipoxygenase pathways in disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl brevifolincarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.